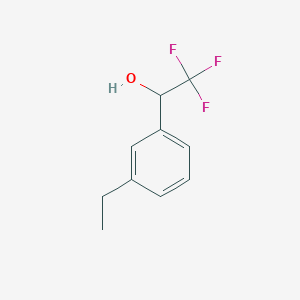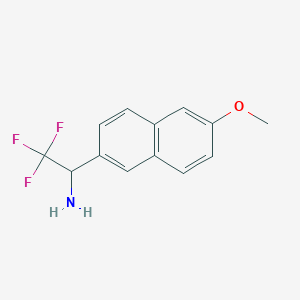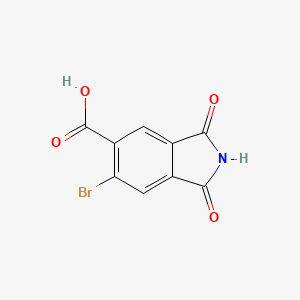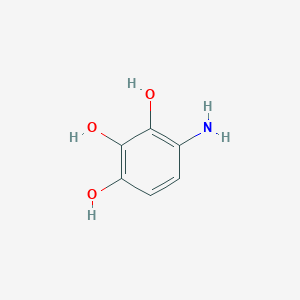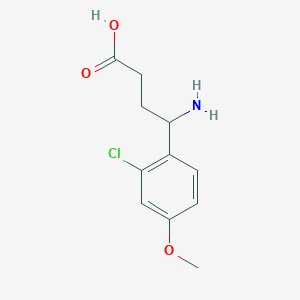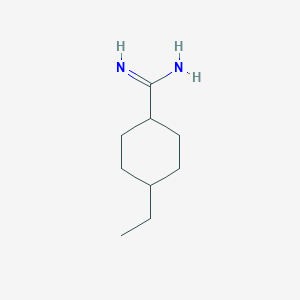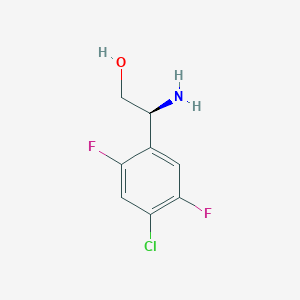
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of multiple functional groups, including an amino group, a hydroxyl group, and halogen substituents, makes it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-difluorobenzene.
Halogenation: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or resolving agents to obtain the desired enantiomer.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the halogen atoms can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the fluorine substituents.
(s)-2-Amino-2-(2,5-difluorophenyl)ethan-1-ol: Lacks the chlorine substituent.
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)propan-1-ol: Has an additional methyl group.
Uniqueness
The presence of both chlorine and fluorine atoms in (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C8H8ClF2NO |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-2-6(10)4(1-7(5)11)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m1/s1 |
InChI Key |
VAZUYDOIYMTGMP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)Cl)F)[C@@H](CO)N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


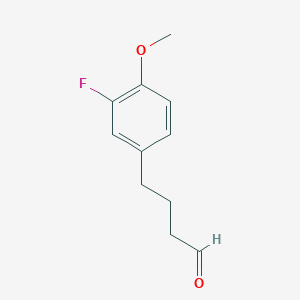
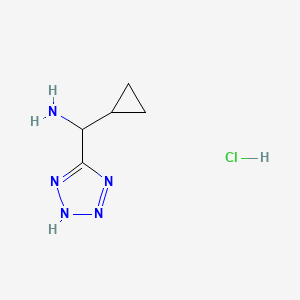
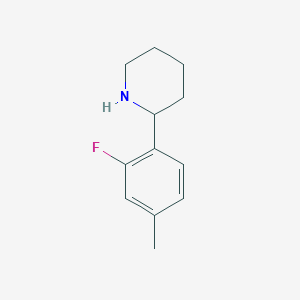
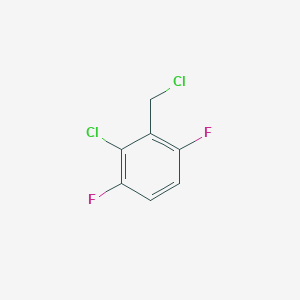
![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)

![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)
